5-Bromo-2-nitropyrimidine
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Overview
Description
5-Bromo-2-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyrimidine typically involves the bromination of 2-nitropyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out at low temperatures (0-5°C) to ensure regioselectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 5-Bromo-2-aminopyrimidine.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
5-Bromo-2-nitropyrimidine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target sites through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-nitropyridine
- 2-Bromo-5-nitropyrimidine
- 5-Bromo-2,4-dinitropyrimidine
Comparison: 5-Bromo-2-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5-Bromo-2-nitropyridine, it has a different electronic distribution, affecting its reactivity in substitution and reduction reactions. The presence of both bromine and nitro groups in this compound makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H2BrN3O2 |
---|---|
Molecular Weight |
203.98 g/mol |
IUPAC Name |
5-bromo-2-nitropyrimidine |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H |
InChI Key |
SGIHMROAOKLBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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